molecular formula C8H16IN B1446860 5-Azoniaspiro[4.4]nonane Iodide CAS No. 45650-35-9

5-Azoniaspiro[4.4]nonane Iodide

Cat. No.: B1446860
CAS No.: 45650-35-9
M. Wt: 253.12 g/mol
InChI Key: DWOWCUCDJIERQX-UHFFFAOYSA-M
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Description

5-Azoniaspiro[44]nonane Iodide is a spirocyclic quaternary ammonium compound It is known for its unique structure, which includes a spirocyclic framework that imparts distinct chemical and physical properties

Biochemical Analysis

Biochemical Properties

5-Azoniaspiro[4.4]nonane Iodide plays a crucial role in biochemical reactions, particularly in the context of anion exchange membranes. It interacts with various enzymes, proteins, and other biomolecules, enhancing their stability and performance in alkaline environments. The compound’s spirocyclic structure contributes to its high energy barrier, which is associated with a transition state that provides higher alkaline stability compared to nonspirocyclic quaternary ammonium cations . This stability is essential for maintaining the integrity of biochemical reactions in which this compound is involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes and its ability to enhance ion exchange processes contribute to its impact on cell function. Studies have demonstrated that this compound can improve the performance of cells in alkaline environments, making it a valuable component in biochemical applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s spirocyclic structure allows it to bind effectively with enzymes and proteins, enhancing their stability and activity. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s high energy barrier associated with its transition state contributes to its stability and effectiveness in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that this compound maintains its stability in alkaline environments over extended periods, making it suitable for long-term biochemical applications. Its degradation in non-alkaline environments may affect its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and improve biochemical reactions. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s stability in alkaline environments allows it to participate in metabolic reactions without significant degradation. This stability is crucial for maintaining the integrity of metabolic pathways and ensuring the compound’s effectiveness in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. The compound’s ability to enhance ion exchange processes contributes to its effective transport and distribution, making it a valuable component in biochemical applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, enhancing its effectiveness in biochemical reactions. The subcellular localization of this compound is essential for its role in regulating cellular processes and maintaining cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azoniaspiro[4.4]nonane Iodide typically involves the formation of a spirocyclic quaternary ammonium system. One common method includes the reaction of a suitable amine with a spirocyclic precursor under controlled conditions. The reaction is often carried out in a medium that can serve both as the reaction solvent and as an electrolyte solvent .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photo-cross-linking have been explored to enhance the stability of the compound in alkaline media .

Chemical Reactions Analysis

Types of Reactions

5-Azoniaspiro[4.4]nonane Iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the quaternary ammonium group.

    Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different quaternary ammonium salts, while oxidation and reduction reactions can lead to various oxidation states of the compound .

Scientific Research Applications

5-Azoniaspiro[4.4]nonane Iodide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Azoniaspiro[4.5]decane
  • 5-Azoniaspiro[4.6]undecane

Comparison

Compared to 5-Azoniaspiro[4.5]decane and 5-Azoniaspiro[4.6]undecane, 5-Azoniaspiro[4.4]nonane Iodide exhibits higher stability in alkaline media. This is attributed to its unique spirocyclic structure, which provides a higher energy barrier for degradation .

Properties

IUPAC Name

5-azoniaspiro[4.4]nonane;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.HI/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOWCUCDJIERQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCCC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45650-35-9
Record name 5-Azoniaspiro[4.4]nonane Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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